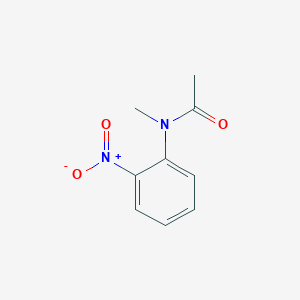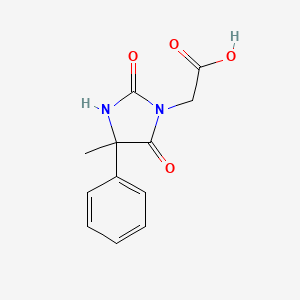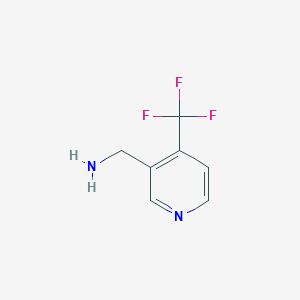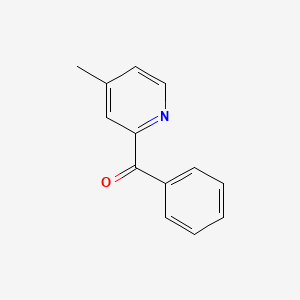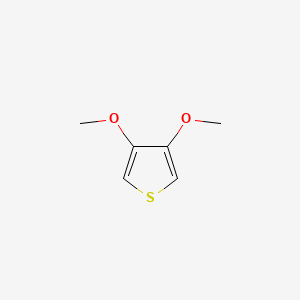
3,4-Dimethoxythiophene
概要
説明
3,4-Dimethoxythiophene (DMOT) is a monomer and a precursor . It can be synthesized by ring closure reaction of 2,3-dimethoxy-1,3-butadiene and sulfur dichloride in hexane medium . It is an oligothiphene that is majorly used in the development of electroactive materials for organic electronics-based applications .
Synthesis Analysis
DMOT can be synthesized by ring closure reaction of 2,3-dimethoxy-1,3-butadiene and sulfur dichloride in hexane medium .Molecular Structure Analysis
The 3,4-Dimethoxythiophene molecule contains a total of 17 bond(s). There are 9 non-H bond(s), 5 multiple bond(s), 2 rotatable bond(s), 5 aromatic bond(s), 1 five-membered ring(s), 2 ether(s) (aromatic), and 1 Thiophene(s) .Chemical Reactions Analysis
DMOT is a monomer and a precursor which can be synthesized by ring closure reaction of 2,3-dimethoxy-1,3-butadiene and sulfur dichloride in hexane medium . It can be trans-esterified to form 3,4-ethylenendioxythiophene (EDOT). It can further be polymerized to produce PEDOT which can be used as a conductive polymer in π-conjugated systems .Physical And Chemical Properties Analysis
DMOT has a refractive index of n20/D 1.5409, a boiling point of 100-102 °C/10-11 mmHg, and a density of 1.209 g/mL at 25 °C . It has a molecular weight of 144.19 .科学的研究の応用
Conductive Polymer Synthesis
- Scientific Field: Polymer Chemistry
- Application Summary: DMOT can be trans-esterified to form 3,4-ethylenendioxythiophene (EDOT), which can be further polymerized to produce Poly(3,4-ethylenedioxythiophene) (PEDOT), a conductive polymer . PEDOT is popular due to its high conductivity, good physical and chemical stability, excellent optical transparency, and the capabilities of easy doping and solution processing .
- Methods of Application: The synthesis methods of PEDOT include chemical polymerization, electrochemical polymerization, and transition metal-mediated coupling polymerization .
- Results/Outcomes: PEDOT has been widely used in various devices for energy conversion and storage, and bio-sensing . The highest conductivity of 6,259 S cm −1 for thin films and 8,797 S cm −1 for single crystals have been reported .
Synthesis of Functionalized Polymers
- Scientific Field: Materials Science and Engineering
- Application Summary: DMOT is used in the synthesis of maleimide-functionalized 3,4-ethylenedioxythiophene (EDOT) monomers, and their corresponding polymers (PEDOT) and copolymers . The maleimide functionality can be readily reacted with a number of other moieties and provides access to a wide variety of potentially useful variants of EDOT .
- Methods of Application: The corresponding polymers PEDOT+ were prepared by electrochemical deposition onto metallic electrodes .
- Results/Outcomes: The physical and chemical properties of the resulting polymer films were characterized using optical and electron microscopy, vibrational spectroscopy, cyclic voltammetry, and electrochemical impedance spectroscopy .
Synthesis of Porphyrin Dyads
- Scientific Field: Organic Chemistry
- Application Summary: DMOT is used as a building block in the synthesis of an N2S2-N4 porphyrin dyad used to study photoinduced energy transfer .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results/Outcomes: The specific results or outcomes obtained are not detailed in the source .
Printable Electronics
- Scientific Field: Electronics Engineering
- Application Summary: DMOT is used in the synthesis of Poly(3,4-ethylenedioxythiophene) (PEDOT), a conductive polymer . PEDOT has attracted wide attention in printable electronics due to its high conductivity, good mechanical properties, and the capabilities of easy doping and solution processing .
- Methods of Application: The synthesis methods of PEDOT include chemical polymerization, electrochemical polymerization, and transition metal-mediated coupling polymerization .
- Results/Outcomes: PEDOT has been widely used in various devices for energy conversion and storage, and bio-sensing . The highest conductivity of 6,259 S cm −1 for thin films and 8,797 S cm −1 for single crystals have been reported .
Antistatic Coatings
- Scientific Field: Materials Science
- Application Summary: DMOT is used in the synthesis of Poly(3,4-ethylenedioxythiophene) (PEDOT), which is used in several applications like antistatic coatings .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results/Outcomes: The specific results or outcomes obtained are not detailed in the source .
Photoinduced Energy Transfer Studies
- Scientific Field: Physical Chemistry
- Application Summary: DMOT is used as a starting material in the synthesis of porphyrin dyad which is used to study photoinduced energy transfer .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results/Outcomes: The specific results or outcomes obtained are not detailed in the source .
Printable Electronics
- Scientific Field: Electronics Engineering
- Application Summary: DMOT is used in the synthesis of Poly(3,4-ethylenedioxythiophene) (PEDOT), a conductive polymer . PEDOT has attracted wide attention in printable electronics due to its high conductivity, good mechanical properties, and the capabilities of easy doping and solution processing .
- Methods of Application: The synthesis methods of PEDOT include chemical polymerization, electrochemical polymerization, and transition metal-mediated coupling polymerization .
- Results/Outcomes: PEDOT has been widely used in various devices for energy conversion and storage, and bio-sensing . The highest conductivity of 6,259 S cm −1 for thin films and 8,797 S cm −1 for single crystals have been reported .
Antistatic Coatings
- Scientific Field: Materials Science
- Application Summary: DMOT is used in the synthesis of Poly(3,4-ethylenedioxythiophene) (PEDOT), which is used in several applications like antistatic coatings .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results/Outcomes: The specific results or outcomes obtained are not detailed in the source .
Photoinduced Energy Transfer Studies
- Scientific Field: Physical Chemistry
- Application Summary: DMOT is used as a starting material in the synthesis of porphyrin dyad which is used to study photoinduced energy transfer .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results/Outcomes: The specific results or outcomes obtained are not detailed in the source .
Safety And Hazards
将来の方向性
DMOT is majorly used in the development of electroactive materials for organic electronics-based applications . It can be trans-esterified to form 3,4-ethylenendioxythiophene (EDOT), which can further be polymerized to produce PEDOT . This can be used as a conductive polymer in π-conjugated systems . It can be polymerized to form poly(dimethoxythiphenes) which can potentially be used in the fabrication of energy storage devices on electrochemical doping .
特性
IUPAC Name |
3,4-dimethoxythiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2S/c1-7-5-3-9-4-6(5)8-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUDCKLVMBAXBIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CSC=C1OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
121912-91-2 | |
| Record name | Thiophene, 3,4-dimethoxy-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=121912-91-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID90394208 | |
| Record name | 3,4-Dimethoxythiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90394208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dimethoxythiophene | |
CAS RN |
51792-34-8 | |
| Record name | 3,4-Dimethoxythiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90394208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-Dimethoxythiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




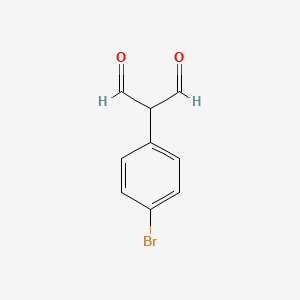
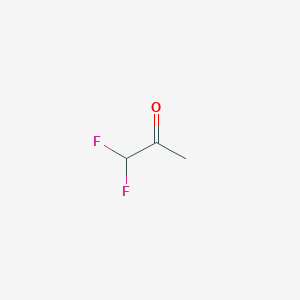


![2-[(3-Phenyl-2-propenyl)sulfanyl]aniline](/img/structure/B1306863.png)


